9-Octadecanone

描述

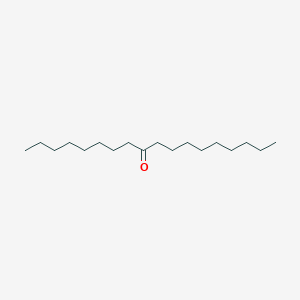

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octadecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUZRNKKZZATGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334068 | |

| Record name | 9-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18394-00-8 | |

| Record name | 9-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 9 Octadecanone

Classical Chemical Synthesis Approaches to Octadecanones

Traditional laboratory and industrial synthesis of ketones like 9-octadecanone predominantly relies on two well-established reaction types: the oxidation of corresponding secondary alcohols and acylation reactions involving organometallic reagents or Friedel-Crafts conditions.

Ketone Formation via Oxidation of Octadecanols

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry. acs.org For the synthesis of this compound, the precursor is 9-octadecanol (B7975754). This reaction involves removing the hydroxyl hydrogen and the hydrogen attached to the carbon bearing the hydroxyl group.

A variety of oxidizing agents can accomplish this transformation. osti.gov Classical reagents include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). osti.govacs.org PCC is known as a milder reagent, capable of oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids, and it effectively converts secondary alcohols to ketones. osti.govresearchgate.net For instance, the synthesis of the isomer 8-octadecanone (B13788514) is effectively achieved by oxidizing 8-octadecanol (B8747906) with Jones reagent or PCC. acs.org

Another selective method involves using methyl hypochlorite (B82951), generated from chlorine or trichloroisocyanuric acid in methanol (B129727). This reagent has been used to convert 1,9(R)-octadecanediol to 1-hydroxy-9-octadecanone with high selectivity (98%), demonstrating its efficacy in oxidizing a secondary alcohol while leaving a primary alcohol function intact. e3s-conferences.org This highlights a viable strategy for producing functionalized octanones.

The general reaction scheme for the oxidation of 9-octadecanol is as follows:

Reactant: 9-Octadecanol

Oxidizing Agent: e.g., Chromic Acid (Jones Reagent), PCC

Product: this compound

The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Acylation Reactions in Octadecanone Synthesis

Acylation reactions provide another major route to ketones. These methods typically involve the reaction of an acyl group carrier with a nucleophilic carbon source.

One of the most effective methods for synthesizing ketones from acyl chlorides involves the use of organocadmium reagents. rsc.org This reaction, first reported by Henry Gilman, is valued for its selectivity. rsc.org Organocadmium reagents are prepared by transmetalation from Grignard or organolithium reagents with a cadmium salt, such as cadmium chloride or bromide. rsc.orgudel.edu For the synthesis of this compound, an appropriate organocadmium reagent, such as dinonylcadmium or dioctylcadmium, would be reacted with an acyl chloride like octanoyl chloride or nonanoyl chloride, respectively.

The key advantage of organocadmium reagents is their lower nucleophilicity compared to Grignard reagents. rsc.org While a Grignard reagent would react with the initially formed ketone to produce a tertiary alcohol, the organocadmium reagent stops at the ketone stage, leading to high yields of the desired product. rsc.orgresearchgate.net

The reaction proceeds as follows:

Preparation of Grignard Reagent:

R-X + Mg -> R-MgX (where R could be an octyl or nonyl group)

Transmetalation to Organocadmium:

2 R-MgX + CdCl₂ -> R₂Cd + 2 MgXCl

Reaction with Acyl Chloride:

R₂Cd + 2 R'-COCl -> 2 R-CO-R' + CdCl₂ (where R'COCl is the corresponding acyl chloride)

Friedel-Crafts acylation is another well-known method for ketone synthesis, typically used for aromatic ketones where an arene is acylated using an acyl chloride and a Lewis acid catalyst like aluminum chloride. researchgate.net While direct application to aliphatic alkanes is not standard, variations of acylation chemistry can be adapted. For instance, pyrenyl-octadecanone has been prepared via the Friedel-Crafts acylation of pyrene (B120774) with stearoyl chloride. nih.gov

Green Chemistry and Novel Synthetic Routes for this compound

In response to the need for more environmentally benign chemical processes, research has explored novel synthetic methods that operate under milder conditions and reduce waste. Non-thermal plasma technology represents a promising green alternative for the synthesis of this compound.

Non-Thermal Plasma Oxidation of n-Octadecane and Octadecanols

Non-thermal plasma (NTP), specifically using a dielectric barrier discharge (DBD) reactor, has been successfully employed to functionalize long-chain alkanes like n-octadecane. rsc.orgnih.gov This method utilizes a plasma-liquid interface, where an oxygen-rich plasma (e.g., in a He/O₂ gas mixture) impinges on the surface of liquid n-octadecane. nih.gov The high-energy electrons in the plasma generate a flux of reactive oxygen species, primarily atomic oxygen radicals, which initiate oxidation at the liquid surface. nih.gov

This process is considered a green chemistry approach because it operates at atmospheric pressure and near room temperature, avoids the use of hazardous solvents or metal catalysts, and is driven by electrical energy. nih.gov The primary products of the plasma oxidation of n-octadecane are C18 secondary alcohols and ketones, with an optimal combined molar yield reported at approximately 29.2%. rsc.orgnih.gov The reaction also shows good selectivity, with ketones and alcohols making up around 80% of the products under optimized conditions.

The efficiency and selectivity of the plasma oxidation process are highly dependent on several key operational parameters. The optimization of these parameters is crucial for maximizing the yield of this compound. Studies on the DBD oxidation of n-octadecane have identified the following critical parameters: researchgate.netnih.gov

Discharge Voltage and Frequency: Increasing voltage and frequency leads to higher dissipated power, which in turn increases the density of high-energy electrons and the generation of reactive oxygen radicals. This enhances the conversion rate of the alkane. udel.edu

Gas Composition and Flow Rate: The mole fraction of oxygen in the carrier gas (e.g., Helium) is critical. A sufficient oxygen supply is necessary for the oxidation reactions. Gas flow rate also influences the shape and stability of the plasma discharge. nih.gov

Treatment Time: Product yield and selectivity change significantly with treatment time. Short treatment times favor the formation of primary oxygenates (alcohols and ketones). rsc.org Prolonged exposure can lead to overoxidation, forming secondary products like dialcohols, diketones, and even causing C-C bond cleavage leading to lighter hydrocarbons and CO₂. udel.edunih.gov

The kinetics of the reaction show that aldehydes are the most reactive species, followed by alcohols, while ketones are the least reactive, with kinetics similar to the parent alkane. udel.edu This lower reactivity of ketones contributes to their accumulation as a major product during the process.

| Parameter | Condition | Effect on Reaction | Source |

| Reactor Type | Dielectric Barrier Discharge (DBD), pin-to-liquid | Enables plasma-liquid interface reaction at atmospheric pressure. | nih.gov |

| Gas Mixture | He/O₂ | Provides reactive oxygen species for oxidation. | nih.gov |

| Voltage | 9 kV (example) | Higher voltage increases power and radical flux, boosting conversion. | udel.edu |

| Frequency | 1-5 kHz | Higher frequency enhances power and conversion rates. | udel.edu |

| O₂ Mole Fraction | 1-2% | Controls the availability of the primary oxidant. | nih.gov |

| Treatment Time | 1-4 hours | Short times favor alcohols/ketones; long times lead to overoxidation. | udel.edunih.gov |

The reaction mechanism for the plasma oxidation of long-chain alkanes is driven by complex radical chemistry. The process is initiated by highly reactive species generated in the plasma.

Initiation: High-energy electrons collide with O₂ molecules, dissociating them into highly reactive atomic oxygen radicals (O•). nih.gov

H-Abstraction: These oxygen radicals readily abstract a hydrogen atom from the n-octadecane chain (R-H), forming an alkyl radical (R•) and a hydroxyl radical (•OH). This attack preferentially occurs at secondary carbons due to the lower C-H bond dissociation energy compared to primary carbons. nih.gov

Propagation and Product Formation: The resulting alkyl radical (in this case, an octadecyl radical) can follow several pathways:

Hydroxylation: Recombination of the alkyl radical (R•) with a hydroxyl radical (•OH) forms a secondary alcohol (R-OH), such as 9-octadecanol. udel.edu

Peroxyl Radical Formation: The alkyl radical can react with abundant molecular oxygen (O₂) to form a peroxyl radical (ROO•). udel.edu

Ketone Formation: These unstable peroxyl radicals can undergo disproportionation reactions, which lead to the formation of a ketone (e.g., this compound) and an alcohol. rsc.orgudel.edu

The proposed primary reaction network can be summarized as: n-octadecane + O• → octadecyl radical (R•) + •OH R• + •OH → octadecanol (R-OH) R• + O₂ → octadecylperoxyl radical (ROO•) 2 ROO• → 2 RO• + O₂ → octadecanone + octadecanol + O₂

This radical-driven mechanism explains the formation of the main products, secondary alcohols and ketones, at the plasma-liquid interface. udel.edu

Characterization of By-product Formation in Plasma Functionalization

The synthesis of this compound can be achieved through the oxidative functionalization of long-chain alkanes like n-octadecane using non-thermal, atmospheric plasma. osti.govudel.eduacs.org This method, while offering a greener, catalyst-free alternative, is not perfectly selective and leads to the formation of various by-products, particularly with prolonged plasma treatment or at higher power inputs. osti.govacs.org

The primary reaction involves the functionalization of the n-octadecane chain, producing a mixture of C18 secondary alcohols and ketones, including this compound. osti.govacs.org However, continued exposure to the plasma's reactive species, such as hydroxyl and oxygen radicals, induces further reactions. researchgate.netnih.gov These subsequent reactions can be broadly categorized as overoxidation and fragmentation.

Overoxidation Products: The initial products, C18 alcohols and ketones, can undergo further oxidation. This leads to the formation of difunctional compounds. Key overoxidation by-products identified include:

Dialcohols: Molecules with two hydroxyl groups.

Diketones: Molecules containing two carbonyl groups.

Hydroxy ketones: Compounds possessing both a hydroxyl and a carbonyl group. osti.govudel.edu

Higher molecular weight oxygenates: Formed through oligomerization processes. osti.govudel.edu

Fragmentation Products: The high energy of the plasma can also cause the cleavage of carbon-carbon bonds within the octadecane (B175841) backbone. researchgate.netescholarship.org This fragmentation results in the formation of lower molecular weight molecules. Identified fragmentation by-products include:

Lighter Alkanes and Aldehydes: Shorter-chain hydrocarbons and aldehydes resulting from C-C bond scission. osti.govudel.edu

Carbon Dioxide (CO2): Produced from significant overoxidation and decarboxylation events. osti.gov

Studies using gas chromatography (GC) have shown that isomers of octadecanone (from 6- to this compound) and octadecanol (from 4- to 9-octadecanol) often co-elute, making individual quantification challenging. osti.govudel.edu The formation of this complex mixture of by-products underscores the challenge in controlling plasma chemistry for highly selective synthesis. nih.gov

Table 1: By-products Identified in Plasma Functionalization of n-Octadecane

| By-product Category | Specific Compounds | Formation Pathway |

|---|---|---|

| Primary Products | C18 Secondary Alcohols (e.g., 9-Octadecanol), C18 Secondary Ketones (e.g., this compound) | Initial Oxidation |

| Overoxidation | Dialcohols, Diketones, Hydroxy ketones, Higher Molecular Weight Oxygenates | Further Oxidation |

| Fragmentation | Lighter Alkanes, Lighter Aldehydes, Carbon Dioxide | C-C Bond Cleavage |

Chemical Transformations and Derivatization Strategies of this compound

The carbonyl group in this compound is the focal point of its reactivity, allowing for a variety of chemical transformations and the synthesis of numerous derivatives.

Oxidation Reactions to Carboxylic Acids

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. orgoreview.comlibretexts.org However, this compound, a symmetrical ketone, can be oxidized under vigorous conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). orgoreview.comorganicmystery.com This reaction does not produce a C18 carboxylic acid but instead proceeds via the cleavage of a carbon-carbon bond adjacent to the carbonyl group. orgoreview.comorganicmystery.com

Due to the symmetrical nature of this compound (C₈H₁₇–CO–C₈H₁₇), the cleavage of the C-C bond on either side of the carbonyl group yields the same products. The reaction breaks the molecule into two smaller carboxylic acids. The oxidation of this compound results in the formation of two molecules of nonanoic acid (C₈H₁₇COOH). organicmystery.com This type of destructive oxidation is powerful but is often not used for synthetic purposes where preservation of the carbon skeleton is desired. libretexts.org Another method for oxidative cleavage is ozonolysis, which is primarily used on alkenes but highlights a powerful method for cleaving C=C bonds to form carbonyl compounds. wikipedia.org

Reduction Reactions to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This is a common and synthetically useful transformation. The reaction involves the addition of two hydrogen atoms across the C=O double bond, converting the ketone into a secondary alcohol. britannica.com

Commonly used reducing agents for this purpose are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). physicsandmathstutor.commasterorganicchemistry.com Both reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.commsu.edu The resulting alkoxide intermediate is then protonated (typically by the solvent or during a workup step) to yield the final alcohol product. msu.edu

The reduction of this compound specifically yields 9-octadecanol. For practical laboratory synthesis, NaBH₄ is often preferred as it is a milder reagent and can be used in safer alcoholic solvents like methanol or ethanol, whereas the highly reactive LiAlH₄ requires anhydrous ether solvents and a careful workup procedure. masterorganicchemistry.comtandfonline.com

Table 2: Reagents for the Reduction of this compound

| Reagent | Formula | Typical Solvent | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 9-Octadecanol |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | 9-Octadecanol |

Nucleophilic Addition Reactions at the Carbonyl Center

The characteristic reaction of the carbonyl group in ketones is nucleophilic addition. physicsandmathstutor.com The polarity of the carbon-oxygen double bond makes the carbonyl carbon an electrophile, susceptible to attack by nucleophiles.

A prominent example is the Grignard reaction. britannica.com When this compound is treated with a Grignard reagent (R-MgX), the nucleophilic alkyl or aryl group (R) from the Grignard reagent adds to the carbonyl carbon. This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup protonates the alkoxide, yielding a tertiary alcohol. msu.edu The two original C₈H₁₇ groups from the ketone remain attached to the central carbon, along with the newly added R group and a hydroxyl group.

Another example is the reaction with hydroxylamine (B1172632) derivatives to form oximes, which involves nucleophilic addition followed by a dehydration step. louisville.edu These addition reactions are fundamental in organic synthesis for building more complex carbon skeletons from simpler ketone precursors.

Synthesis of Structural Analogs and Functional Derivatives (e.g., 9(Z)-Octadecenamide)

The synthesis of structural analogs and functional derivatives often requires multi-step pathways starting from this compound or related precursors. A key example is the synthesis of 9(Z)-Octadecenamide (also known as oleamide), a bioactive fatty acid amide. nih.govresearchgate.net

While a direct conversion from this compound to 9(Z)-octadecenamide is not a standard synthetic route, the synthesis of oleamide (B13806) is well-established starting from a related C18 compound, 9(Z)-octadecenoic acid (oleic acid). nih.govfuture4200.com This highlights how different functional groups on the C18 backbone serve as starting points for various derivatives.

The established synthesis of 9(Z)-octadecenamide from oleic acid typically involves:

Activation of the Carboxylic Acid: 9(Z)-octadecenoic acid is converted into a more reactive derivative, such as an acyl chloride. This is often achieved by reacting the acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amination: The resulting acyl chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia equivalent. The nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the final amide, 9(Z)-octadecenamide. future4200.com A reported synthesis achieved a yield of 85.1% with a purity of 98.6%. nih.govresearchgate.net

This process demonstrates the synthesis of a key functional derivative within the C18 family of compounds, showcasing the chemical pathways available for creating complex molecules from simpler fatty acid precursors.

Comprehensive Analytical Characterization and Advanced Spectroscopic Techniques for 9 Octadecanone

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental in isolating 9-octadecanone from complex matrices and determining its concentration. The choice of method depends on the sample complexity and the specific analytical goals, such as isomer resolution or routine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of this compound. udel.educonnectjournals.com This technique combines the superior separation capability of gas chromatography with the precise mass detection of mass spectrometry, enabling both identification and quantification. udel.edu In various studies, this compound has been identified as a component in extracts from natural sources, such as the stem bark of Adansonia digitata and the wild mushroom Phellinus pectinatus, through GC-MS analysis. researchgate.netfudutsinma.edu.ngjchr.org

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of known standards or reference libraries like the National Institute of Standards and Technology (NIST) database. connectjournals.comentomoljournal.comniscpr.res.in The mass spectrum of this compound is characterized by specific fragmentation patterns that serve as a chemical fingerprint. nih.gov For instance, the NIST library lists a main library entry for this compound with a total of 53 peaks. nih.gov In one analysis, this compound was identified with a retention time of 26.191 minutes. researchgate.netfudutsinma.edu.ng

Quantitative analysis can be performed by creating a calibration curve using standard solutions of this compound. This allows for the determination of its concentration in a given sample based on the peak area in the chromatogram. niscpr.res.in

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₆O | researchgate.netfudutsinma.edu.ngnih.gov |

| Molecular Weight | 268 g/mol | researchgate.netfudutsinma.edu.ng |

| CAS Registry Number | 18394-00-8 | nist.gov |

| Retention Time (example) | 26.191 min | researchgate.netfudutsinma.edu.ng |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., ELSD)

For non-volatile or thermally labile samples containing this compound, High-Performance Liquid Chromatography (HPLC) is a suitable alternative to GC. When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC can effectively analyze long-chain ketones. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like this compound that lack a chromophore.

While specific HPLC-ELSD application data for this compound is not extensively detailed in the provided results, the technique is recommended for resolving co-eluting analogs, such as isomers of octadecanone. In studies of other complex mixtures, HPLC with ELSD has been successfully used to analyze compounds with similar properties. researchgate.netchemecol.org

Multidimensional Chromatography (e.g., GC×GC-MS) for Isomer Resolution and Co-elution Challenges

Complex samples often present challenges such as co-elution, where two or more compounds elute from the chromatographic column at the same time. This is particularly problematic for isomers of octadecanone, which have very similar chemical properties. udel.edu Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers a powerful solution to this problem. researchgate.net

GC×GC-MS utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power than single-column GC. researchgate.netifpenergiesnouvelles.frunime.it This enhanced separation capability allows for the resolution of isomers and the separation of target analytes from matrix interferences. copernicus.orgd-nb.infocopernicus.org For example, GC×GC-MS has been employed to separate isomers of octacosanone, a longer-chain ketone, where individual isomers up to 8-octacosanone were successfully resolved. escholarship.org The technique is particularly valuable for the in-depth characterization of complex mixtures where trace components need to be identified and quantified. ifpenergiesnouvelles.frnih.gov

Spectroscopic Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the this compound structure. udel.educsic.es

The ¹H NMR spectrum of this compound would show characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the aliphatic chains. The protons on the carbons adjacent to the carbonyl group (at C8 and C10) would appear at a distinct chemical shift compared to the other methylene protons. mdpi.com

The ¹³C NMR spectrum provides complementary information, with a characteristic signal for the carbonyl carbon (C=O) appearing in a specific region of the spectrum. The chemical shifts of the other carbon atoms in the chain would also be consistent with the proposed structure. csic.estandfonline.com While specific spectral data for this compound is available through databases like SpectraBase, detailed assignments are often inferred from data on similar long-chain ketones. nih.govnih.gov

Table 2: Predicted and Reported NMR Data for Long-Chain Ketones

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | ~0.88 (t) | Terminal CH₃ groups |

| ¹H | ~1.25 (m) | Bulk CH₂ groups |

| ¹H | ~2.40 (t) | CH₂ groups α to C=O |

| ¹³C | ~211 | C=O group |

| ¹³C | ~42 | CH₂ groups α to C=O |

| ¹³C | ~32-22 | Other CH₂ groups |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. csic.esmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. connectjournals.com For this compound, the most prominent feature in its FTIR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). udel.edu

For saturated aliphatic ketones, this C=O stretch typically appears around 1715 cm⁻¹. uobabylon.edu.iqlibretexts.orgpressbooks.pubscribd.comlibretexts.org The spectrum will also display characteristic C-H stretching vibrations for the aliphatic chains in the region of 3000–2850 cm⁻¹ and C-H bending vibrations at lower wavenumbers. libretexts.orglibretexts.org The presence of a long methylene chain can also give rise to a characteristic rocking vibration around 720-725 cm⁻¹. libretexts.orgpressbooks.pub

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~2926, ~2855 | C-H Stretch | Aliphatic CH₂, CH₃ | connectjournals.com |

| ~1715 | C=O Stretch | Saturated Ketone | uobabylon.edu.iqlibretexts.orgpressbooks.pubscribd.comlibretexts.org |

| ~1465 | C-H Bend (Scissoring) | CH₂ | libretexts.orgpressbooks.pub |

| ~1375 | C-H Bend (Rocking) | CH₃ | libretexts.orgpressbooks.pub |

This comprehensive analytical approach, combining advanced chromatographic separation with detailed spectroscopic characterization, ensures the accurate identification, quantification, and structural confirmation of this compound.

Advanced Methodological Considerations in Analytical Chemistry

The accurate identification and quantification of this compound, particularly within complex environmental or biological samples, demand sophisticated analytical strategies that extend beyond routine measurements. Advanced methodologies are crucial for overcoming challenges such as spectral ambiguity, co-elution of isomers, and matrix interference. These methods leverage computational power, innovative sample preparation techniques, and rigorous validation protocols to ensure data of the highest quality and reliability.

Strategies for Resolving Conflicting Spectral Data and Purity Discrepancies

In the analytical characterization of this compound, discrepancies can arise from both spectral interpretations and purity assessments performed by different methods. A multi-technique approach is fundamental to resolving these conflicts. The structural confirmation of this compound is best achieved by combining data from Nuclear Magnetic Resonance (NMR) for the carbon skeleton and proton environments, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the carbonyl group, and Mass Spectrometry (MS) for molecular weight and fragmentation patterns.

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Purpose | Citation |

|---|---|---|---|

| FTIR | Characteristic carbonyl absorption band (1700–1750 cm⁻¹) | Confirms ketone functional group | |

| ¹H & ¹³C NMR | Signals corresponding to the 18-carbon chain and carbonyl carbon | Confirms structural features and purity |

| EI-MS | Molecular ion peak and fragmentation pattern | Confirms molecular weight and structure | nist.gov |

Should ambiguity arise, such as an indistinct carbonyl peak in the FTIR spectrum, chemical derivatization can be employed. Reacting the sample with a reagent like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) specifically targets the ketone, and subsequent analysis of the resulting hydrazone derivative provides unambiguous confirmation.

Purity discrepancies, for instance between results from Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), necessitate cross-validation against a certified reference material. If co-elution with isomers or other compounds is suspected, employing advanced separation techniques like two-dimensional gas chromatography (GCxGC) can provide the necessary resolution to distinguish between compounds that would otherwise overlap in a single-dimension separation. copernicus.org

Microwave-Assisted Saponification and Solid-Phase Extraction in Complex Matrices

The extraction and purification of this compound from intricate matrices such as fats, oils, or biological tissues is a significant challenge. A combined approach of microwave-assisted saponification (MAS) followed by solid-phase extraction (SPE) has been developed for the efficient characterization of dialkyl ketones (DAKs) and sterols in fatty samples. mdpi.com Saponification is a process that converts fats and oils into soap and alcohol, which allows for the release of unsaponifiable compounds like long-chain ketones.

The MAS-SPE method offers a significant improvement over traditional methods by reducing solvent consumption and analysis time. mdpi.com In a study characterizing DAKs in various oils, this compound was used as an analytical standard. mdpi.com The method involves a rapid saponification step under microwave irradiation, followed by a targeted purification using a silica (B1680970) SPE cartridge. mdpi.com

Table 3: Optimized MAS-SPE Protocol for Dialkyl Ketones in Oil

| Step | Parameter | Details | Citation |

|---|---|---|---|

| Sample Preparation | Oil Amount | 5 g | mdpi.com |

| Saponification | Reagent | 50 mL of 2 M KOH in ethanol/water (80/20 v/v) | mdpi.com |

| Condition | Boiling for 20 minutes (Microwave assistance can be applied) | mdpi.com | |

| SPE Cartridge | Material | Silica | mdpi.com |

| Sample Loading | Solvent | 1.0 mL of n-hexane | mdpi.com |

| Wash Step | Eluent | 5.0 mL of n-hexane/diethyl ether (98/2, v/v) | mdpi.com |

| DAK Elution | Eluent | 5.0 mL of n-hexane/diethyl ether (96/4, v/v) | mdpi.com |

| Final Determination | Technique | GC-FID for quantification, GC-MS for confirmation | mdpi.com |

This validated method demonstrated good recoveries (>80%) and low limits of quantification (0.04–0.07 μg/g for DAKs), proving its robustness and applicability to real-world samples like palm oil, rapeseed oil, and shea butter. mdpi.com A related technique, solid-phase microextraction (SPME), is another solvent-free method that can be used to extract volatile and semi-volatile compounds like this compound from the headspace of a sample for GC-MS analysis. researchgate.netresearchgate.net

Validation Methodologies for Chromatographic Analyses (e.g., Spike-Recovery with Isotopically Labeled Standards)

The validation of any analytical method is critical to ensure the accuracy and precision of the results. For complex chromatographic analyses, spike-recovery experiments using isotopically labeled internal standards are a gold-standard validation technique. escholarship.org

This methodology involves adding a known quantity of an isotopically labeled version of the analyte (e.g., this compound containing ¹³C or ²H) to the sample before extraction and analysis. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same matrix effects during analysis. By comparing the final measured amount of the labeled standard to the amount initially added, a recovery percentage can be calculated and used to correct the quantification of the native analyte. escholarship.org

This approach is particularly valuable for validating computational models or complex sample preparation steps. For instance, when using machine learning to predict retention indices, the model's accuracy can be confirmed with spike-recovery experiments. Furthermore, using multiple isotopically labeled standards can help quantify the reproducibility of a method; in an ideal scenario, the ratio between any two labeled standards should remain constant across different samples, confirming that any analytical variability is being corrected for effectively. escholarship.org

Biological and Ecological Roles of 9 Octadecanone

Natural Occurrence and Biosynthesis Pathways

9-Octadecanone, a long-chain aliphatic ketone, has been identified as a naturally occurring compound in a variety of biological systems, ranging from terrestrial plants and fungi to fermented food products. Its presence is typically determined through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which separates and identifies volatile and semi-volatile organic compounds in a given sample.

The compound has been detected in the essential oils and extracts of several plant species.

Rhynchosia minima : Analysis of the essential oil from the leaves of Rhynchosia minima, a slender vine in the Fabaceae family, revealed the presence of a related ketone, 8-Octadecanone (B13788514), which constituted 4.02% of the oil's composition. nih.gov

Zanthoxylum limonella : The essential oil derived from the dried seeds of Zanthoxylum limonella, an aromatic tree in the Rutaceae family, contains this compound as a principal component. researchgate.netresearchgate.net In one GC-MS analysis, it was identified as the second most abundant compound, making up 18.80% of the total essential oil. researchgate.netresearchgate.net

Adansonia digitata : Extensive studies of the chemical constituents of the Baobab (Adansonia digitata) fruit pulp, seeds, and stem bark have identified numerous compounds, including fatty acids, sterols, flavonoids, and triterpenes. researchgate.netnih.gov However, analysis of the existing literature on its chemical profile did not indicate the presence of this compound.

Cotton Genotypes (Gossypium hirsutum) : The cotton plant is known to produce a wide array of chemical compounds, including terpenes, phenols, fatty acids, and flavonoids, which play roles in its metabolism and defense. mdpi.comnih.gov Despite detailed phytochemical analyses of various parts of the cotton plant, this compound has not been reported as a constituent compound. mdpi.com

Table 1: Occurrence of Octadecanone in Investigated Plant Extracts

| Plant Species | Compound Identified | Part Analyzed | Percentage (%) |

| Rhynchosia minima | 8-Octadecanone | Leaves (Essential Oil) | 4.02% nih.gov |

| Zanthoxylum limonella | This compound | Seeds (Essential Oil) | 18.80% researchgate.netresearchgate.net |

| Adansonia digitata | Not Identified | Fruit, Seeds, Bark | N/A |

| Cotton Genotypes | Not Identified | Leaves, Bolls, Stems | N/A |

Sorghum-based Native Beers : this compound has been detected as an organic metabolite in traditional Nigerian sorghum-based beers. nih.gov A chemical analysis of both "Burukutu" and "Pito," two types of locally consumed fermented beverages, confirmed the presence of this compound among other organic compounds generated during the fermentation process. nih.gov

Microbial Metabolism and Environmental Biotransformations

Beyond its natural occurrence, this compound plays a role in the microbial breakdown of synthetic materials, highlighting its significance in environmental biotransformation processes.

Kosakonia cowanii JNU01 : Researchers have identified this compound as a key metabolite in the biodegradation of polyethylene (B3416737) (PE) by the bacterium Kosakonia cowanii JNU01. researchgate.netsemanticscholar.orggbif.org This bacterial strain, isolated from a landfill, is capable of using PE as its sole carbon source. researchgate.netgbif.org During the degradation process, the long polymer chains of polyethylene are broken down into smaller molecules. GC-MS analysis of the metabolites released by K. cowanii JNU01 during incubation with PE powder revealed the formation of various alkanes, fatty acids, and ketones, including this compound. researchgate.net This finding suggests that this compound is an intermediate product in the metabolic pathway used by the bacterium to break down polyethylene. researchgate.netsemanticscholar.org

Table 2: this compound in Microbial and Fermentation Processes

| Source | Organism/Process | Role of this compound |

| Fungal Metabolites | Phellinus pectinatus | Natural Bioactive Component researchgate.netresearchgate.net |

| Fermented Products | Sorghum-based Beers | Organic Metabolite nih.gov |

| PE Biodegradation | Kosakonia cowanii JNU01 | Intermediate Metabolite researchgate.netsemanticscholar.org |

Role in Microbial Degradation of Polyethylene (PE)

Enzymatic Transformations in Alkane Biodegradation Pathways (e.g., Hydroxylases, Alcohol Dehydrogenases, Baeyer–Villiger Monooxygenases)

The formation of this compound is intricately linked to the microbial biodegradation of long-chain alkanes like n-octadecane. This process involves a series of enzymatic transformations that convert chemically inert alkanes into more biologically accessible molecules. The initial and most critical step in this pathway is the oxidation of the alkane, which is typically catalyzed by a class of enzymes known as alkane hydroxylases. These enzymes introduce a hydroxyl group onto the alkane chain, converting it into an alcohol. For n-octadecane, this can result in the formation of 9-octadecanol (B7975754).

Following the initial hydroxylation, the resulting alcohol undergoes further oxidation. Alcohol dehydrogenases play a crucial role in this second step, oxidizing the alcohol to a ketone. In the case of 9-octadecanol, alcohol dehydrogenase would catalyze its conversion to this compound.

Another significant class of enzymes involved in the metabolism of ketones is the Baeyer–Villiger monooxygenases (BVMOs). These flavin-dependent enzymes catalyze the oxidation of ketones to esters or lactones. researchgate.netitg.be While not directly responsible for the formation of this compound, BVMOs are key players in its subsequent breakdown, representing a critical step in the complete mineralization of the original alkane. researchgate.net The action of BVMOs on this compound would lead to the formation of an ester, which can then be further metabolized by the microorganism.

Production as a Microbial Volatile Organic Compound (mVOC)

This compound is recognized as a microbial volatile organic compound (mVOC), a low molecular weight compound with high vapor pressure that is produced by various microorganisms during their metabolic activities. nih.gov These mVOCs can readily diffuse through soil and other environments, mediating interactions between different organisms.

Among the diverse microbial species known to produce this compound, members of the genus Bacillus are notable. For instance, a Bacillus sp. isolated from the rhizosphere of Citrus aurantifolia has been identified as a producer of this compound, along with other mVOCs. The production of these volatile compounds is a characteristic feature of the metabolic activity of these bacteria.

The emission of this compound and other mVOCs by soil-dwelling bacteria can have a significant impact on the physiology and growth of plants. Research has demonstrated that the volatile compounds produced by Bacillus sp., including this compound, can act as growth-modulating agents for plants.

Bioactivity and Inter-Species Interactions

Antimicrobial Research Perspectives

While direct and extensive research on the antimicrobial properties of this compound is limited, studies on structurally similar compounds, such as long-chain fatty acids and their derivatives, provide a basis for exploring its potential bioactivity. The long aliphatic chain of this compound is a feature it shares with other molecules that have demonstrated antimicrobial effects.

Research into the antibacterial properties of compounds related to this compound has yielded varied results against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus , a Gram-positive bacterium, has been shown to be susceptible to certain long-chain fatty alcohols. Studies have indicated that the length of the aliphatic carbon chain can influence the antibacterial activity and the mode of action against S. aureus. researchgate.net For instance, some long-chain fatty alcohols exhibit bactericidal activity by damaging the cell membrane. researchgate.net Given the structural similarity, it is plausible that this compound could exert some level of inhibitory activity against S. aureus, although specific studies are required to confirm this.

Escherichia coli , a Gram-negative bacterium, generally presents a greater challenge for antimicrobial agents due to its outer membrane. However, some studies have reported the antibacterial activity of certain fatty acid derivatives against E. coli. For example, a study on a derivative of 9-octadecanoic acid demonstrated inhibitory effects against E. coli. This suggests that molecules with an 18-carbon backbone, similar to this compound, may have the potential for antibacterial activity against this Gram-negative pathogen.

The following table summarizes the minimum inhibitory concentrations (MIC) for some compounds structurally related to this compound against S. aureus and E. coli, as reported in various studies. It is important to note that these values are for related compounds and not for this compound itself.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 9-Octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester | Staphylococcus aureus | 20000 | |

| 9-Octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester | Escherichia coli | 5000 |

Further research is necessary to specifically evaluate the antimicrobial efficacy of this compound against these and other bacterial strains to determine its potential as an antimicrobial agent.

Insecticidal and Pest Management Research

Direct toxicological studies measuring the insecticidal activity of this compound against the red flour beetle (Tribolium castaneum) and the sweetpotato whitefly (Bemisia tabaci) are not available in the reviewed literature. Research on the control of these pests typically focuses on other chemical agents, including different plant extracts, essential oils, and synthetic insecticides. While this compound is a volatile organic compound and could theoretically function as a semiochemical, there is no specific evidence to confirm its role in the management of T. castaneum or B. tabaci.

Specific investigations into the repellent or attractant properties of this compound are not documented in the available research. The study of semiochemicals—compounds that mediate interactions between organisms—is an active field, but research has not specifically identified or characterized this compound as an insect repellent or attractant. bioprotectionportal.comsemiochemical.com General studies on ketones suggest that compounds in this class can have semiochemical effects, but specific data for this compound is absent.

Systematic Analysis of Discrepancies in Reported Bioactivity Data

A systematic analysis or review of discrepancies in the reported bioactivity data for this compound could not be performed, as there is an insufficient volume of primary research on its specific biological activities to warrant such a comparative study. The foundational data required to identify and analyze inconsistencies across different studies does not currently exist in the public domain.

Environmental Occurrence and Degradation of 9 Octadecanone

Detection in Environmental Samples (e.g., Wastewater)

9-Octadecanone has been identified as a micro-pollutant in various environmental matrices, particularly in municipal and industrial wastewater streams. Its presence is often linked to the degradation of larger organic molecules and its use in certain industrial applications.

Research into the decontamination of municipal wastewater using electron beam technology has identified this compound as one of the organic pollutants present. iaea.orgiaea.org In one study, the concentration of this compound in untreated municipal wastewater was measured, and its reduction following irradiation treatment was quantified. iaea.org The compound has also been listed among the organic constituents found in landfill leachate, a complex and highly contaminated wastewater. hinkleycenter.org

Furthermore, this compound has been detected in the bio-crude oil produced from the pyrolysis of palm oil mill effluent (POME), highlighting its emergence from the treatment of industrial organic waste. unila.ac.id Its presence was also noted in emissions generated from the charcoal grilling of food. epa.gov

The following table summarizes the detection of this compound in various environmental samples based on research findings.

Table 1: Detection of this compound in Environmental Samples

| Sample Matrix | Context | Reported Finding | Reference(s) |

| Municipal Wastewater | Analysis of pollutants removable by electron beam treatment. | Detected at a concentration of 2.87 µg/L in the influent. | iaea.org |

| Landfill Leachate | Characterization of organic compounds in leachate. | Identified as a constituent of landfill leachate. | hinkleycenter.org |

| Palm Oil Mill Effluent (POME) | Analysis of bio-crude oil from POME pyrolysis. | Detected as a component of the resulting bio-crude oil. | unila.ac.id |

| Cooking Emissions | Study of emissions from street vendor charcoal grilling. | Identified as a compound in the emissions. | epa.gov |

Consideration in Oxidative Functionalization Processes of Hydrocarbons

The functionalization of saturated hydrocarbons, which is challenging due to the low reactivity of C-H bonds, is a significant area of research in synthetic chemistry. osti.govudel.edu this compound is a relevant compound in studies involving the oxidative functionalization of long-chain alkanes like n-octadecane.

In research utilizing non-thermal, atmospheric plasma processing to functionalize n-octadecane, C18 secondary ketones were identified as major products. osti.govudel.eduacs.org Specifically, during the analysis of the reaction products via gas chromatography, several ketone isomers co-eluted, making individual quantification difficult. As a result, this compound was grouped and quantified together with other isomers, including 6-, 7-, and 8-octadecanone (B13788514). osti.govudel.edu This grouping is a necessary consideration in the analytical methodology for such oxidation processes.

Furthermore, in studies investigating the heterogeneous oxidation of alkanes by OH radicals, authentic standards of this compound are used. escholarship.org These standards are crucial for correcting the response factors in gas chromatography systems to accurately quantify equivalent isomers (octacosanones) for which standards may not be available. escholarship.org This highlights the role of this compound as an important reference compound in atmospheric and environmental chemistry research.

The table below details the consideration of this compound in hydrocarbon functionalization studies.

Table 2: Consideration of this compound in Hydrocarbon Oxidation Research

| Research Area | Process | Precursor | Role/Consideration of this compound | Reference(s) |

| Plasma-based Organic Synthesis | Pulsed dielectric barrier discharge in He/O₂ | n-Octadecane | A principal ketone product formed. Grouped with 6-, 7-, and 8-octadecanone for quantification due to co-elution in GC analysis. | osti.govudel.eduacs.org |

| Heterogeneous Atmospheric Chemistry | Oxidation by OH radicals | Long-chain alkanes (e.g., octacosane) | Used as an authentic analytical standard to correct response factors for the quantification of other ketone isomers. | escholarship.org |

Future Research Directions and Interdisciplinary Perspectives

Development of More Selective and Sustainable Synthetic Routes for 9-Octadecanone Isomers

The pursuit of green and efficient chemical manufacturing has spurred research into novel synthetic pathways for long-chain ketones like this compound. Traditional methods often require harsh conditions and may lack selectivity, making the development of sustainable alternatives a key priority.

One promising approach involves the selective oxidation of long-chain alkanes and alcohols. Research has demonstrated the catalyst-free oxidative functionalization of n-octadecane using non-thermal pulsed plasma discharges. udel.eduosti.gov This method primarily yields C18 secondary alcohols and ketones, including isomers of octadecanone, representing a greener, solvent-free alternative that operates under ambient conditions. udel.eduosti.gov Similarly, selective oxidation of secondary alcohols can be achieved with high precision. For instance, the oxidation of 1,9(R)-octadecanediol to 1-hydroxy-9-octadecanone has been accomplished with 98% selectivity using methyl hypochlorite (B82951) in an acid-buffered medium, offering a low-cost method that leaves primary alcohol groups intact. researchgate.net

Olefin metathesis, a Nobel Prize-winning technology, is also emerging as a powerful tool for the sustainable synthesis of long-chain molecules, including insect pheromones which are often structurally related to this compound. core.ac.uk This method aligns with the principles of green chemistry by offering high atom economy and employing highly active catalysts that reduce energy consumption and waste. core.ac.uk Furthermore, advancements in nickel-catalyzed cross-coupling reactions are providing more efficient and economical ways to construct the carbon skeletons of complex molecules, avoiding the use of highly reactive and less functional-group-tolerant organometallic reagents. acs.org These modern catalytic systems are crucial for developing industrially viable and environmentally benign syntheses of specific this compound isomers.

Advancement in Analytical Techniques for Isomer-Specific Quantification in Complex Mixtures

The precise quantification of this compound and its isomers within complex matrices like environmental samples or biological tissues presents a significant analytical challenge. Due to their similar chemical structures, isomers often co-elute in standard chromatographic separations, making individual identification and quantification difficult. udel.edu

To overcome this, advanced analytical techniques are being developed and applied. Two-dimensional gas chromatography (GCxGC) offers significantly improved resolution over conventional GC by employing two columns with different stationary phases. escholarship.org This technique, particularly high-temperature GCxGC (HT-GCxGC), has been successfully used for the selective quantification of different classes of oxygenated compounds in complex hydrocarbon mixtures. up.ac.za

Another powerful tool is the coupling of gas chromatography with novel mass spectrometry techniques. GC combined with vacuum ultraviolet (VUV) photo-ionization mass spectrometry (GC-VUV-MS) or supersonic molecular beams (GC-SMB-MS) provides enhanced structural information, aiding in the differentiation of isomers that are indistinguishable using traditional mass spectrometry. escholarship.orgup.ac.za Furthermore, compound-specific stable isotope analysis (CSIA) can provide an additional layer of information, helping to distinguish the origins of long-chain ketones found in environmental or archaeological samples. researchgate.net These advanced methods are critical for accurately assessing the distribution and concentration of specific octadecanone isomers in various scientific investigations.

Deeper Elucidation of Biochemical Mechanisms in Microbial Metabolism and Biotransformations

The role of this compound as an intermediate in microbial metabolic pathways is an area of active research, particularly in the context of hydrocarbon biodegradation. Studies have identified this compound as a metabolite in the biodegradation of polyethylene (B3416737) (PE) by the bacterium Kosakonia cowanii. jmb.or.krnih.gov The proposed mechanism involves an initial hydroxylation of the long polymer chain by enzymes such as cytochrome P450 (CYP) or alkane monooxygenase (AlkB), forming a secondary alcohol. jmb.or.krnih.gov This alcohol is subsequently oxidized to a ketone, like this compound, by an alcohol dehydrogenase (Adh). jmb.or.krnih.gov

Further metabolism of such long-chain ketones is also being unraveled. In some bacteria, a "sub-terminal oxidation" pathway exists for processing alkanes. sjtu.edu.cn For example, in Acinetobacter sp., a gene cluster known as 'sad' codes for enzymes that metabolize secondary alcohols and ketones. sjtu.edu.cn After the formation of a ketone, a Baeyer–Villiger monooxygenase (BVMO) enzyme catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. sjtu.edu.cn This ester is then hydrolyzed by an esterase, breaking the carbon chain and yielding a primary alcohol and a carboxylic acid, which can enter central metabolism. sjtu.edu.cn The investigation of these enzymatic steps at a molecular level is crucial for applications in bioremediation and the biocatalytic production of valuable chemicals.

Table 1: Enzymes and Pathways in the Microbial Metabolism of this compound and Related Compounds

| Enzyme/System | Function | Proposed Pathway Step | Organism Example | Citation |

|---|---|---|---|---|

| Alkane Monooxygenase (AlkB) / Cytochrome P450 (CYP) | Hydroxylation of alkanes/polymers | Alkane/Polymer → Secondary Alcohol | Kosakonia cowanii | jmb.or.krnih.gov |

| Alcohol Dehydrogenase (Adh) | Oxidation of secondary alcohols | Secondary Alcohol → Ketone (e.g., this compound) | Kosakonia cowanii | jmb.or.krnih.gov |

| Baeyer–Villiger Monooxygenase (BVMO) | Oxidation of ketones to esters | Ketone → Ester | Acinetobacter sp. | sjtu.edu.cn |

| Esterase | Hydrolysis of esters | Ester → Primary Alcohol + Carboxylic Acid | Acinetobacter sp. | sjtu.edu.cn |

Exploration of Ecological Roles in Plant-Microbe and Plant-Insect Interactions

There is growing evidence that this compound functions as a significant signaling molecule, or semiochemical, in diverse ecological interactions. As a microbial volatile organic compound (MVOC), it plays a role in the communication between soil microbes and plants. unavarra.esunavarra.esnih.gov Research has shown that Bacillus species isolated from the rhizosphere can release this compound, which stimulates plant growth and modulates the root architecture of model plants like Arabidopsis thaliana. unavarra.esunavarra.esnih.gov This suggests a function in promoting symbiotic relationships that can enhance plant health and productivity. unavarra.esunavarra.esnih.govresearchgate.net

In the realm of entomology, this compound has been identified as a component of the cuticular hydrocarbons (CHCs) of certain weevils in the Gonipterini tribe. sciforum.netmdpi.com CHCs are crucial for insects, serving as a protective barrier against desiccation and as chemical signals for communication, such as species and mate recognition. sciforum.netmdpi.com The presence of this compound in these profiles points to a potential role as a pheromone or another type of semiochemical mediating insect behavior. This is supported by the broader knowledge that ketones of similar structure are used as pheromones by various insect species. ijplantenviro.com The interplay between plant-associated microbes, the volatile signals they produce like this compound, and the subsequent influence on how insect herbivores select their host plants is a complex and fascinating area for future ecological research. nih.gov

Table 2: Observed Ecological Roles of this compound

| Ecological Context | Observed Role/Function | Organism(s) Involved | Citation |

|---|---|---|---|

| Plant-Microbe Interaction | Plant growth promotion (stimulates biomass, modulates root architecture) | Bacillus sp., Arabidopsis thaliana | unavarra.esunavarra.esnih.gov |

| Insect Communication | Component of cuticular hydrocarbons (potential semiochemical/pheromone) | Gonipterini weevils | sciforum.netmdpi.com |

Integration of Computational Modeling with Experimental Research for Predictive Studies

The synergy between computational modeling and experimental research offers a powerful paradigm for accelerating the study of molecules like this compound. In silico techniques, such as molecular docking, can predict how a molecule might interact with a specific protein target, providing insights into its potential biological activity before conducting laboratory experiments. nih.gov

For example, molecular docking studies have been used to investigate the binding properties of C18 compounds, structurally related to this compound, with specific enzymes, predicting their potential as enzyme inhibitors. texilajournal.comtexilajournal.com This approach is widely used in drug discovery and can be applied to explore the bioactivity of this compound and its isomers. texilajournal.comtexilajournal.comsoeagra.com In the context of its ecological roles, docking simulations could be used to model the interaction of this compound with insect olfactory receptors or plant signaling proteins, helping to validate its function as a semiochemical. nih.gov

Integrating computational predictions with experimental data creates a feedback loop that refines both approaches. Predictive models can guide experimental design, making research more efficient and targeted. Conversely, experimental results provide the necessary data to validate and improve the accuracy of computational models. nih.gov This integrated strategy is essential for building robust, predictive models of the bioactivity and function of this compound, from its metabolism in microbes to its signaling role in complex ecosystems.

常见问题

Q. What are the established synthesis methods for 9-Octadecanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves ketonization of stearic acid derivatives or oxidation of 9-octadecenol. Reaction parameters such as catalyst type (e.g., palladium or enzymatic catalysts), temperature (80–120°C), and solvent polarity significantly impact yield. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity .

| Synthesis Method | Catalyst | Yield Range | Key Analytical Validation |

|---|---|---|---|

| Ketonization | Pd/C | 60–75% | GC-MS (m/z 268.3), ¹H NMR (δ 2.4 ppm, triplet) |

| Oxidation | TEMPO | 45–65% | FT-IR (C=O stretch ~1715 cm⁻¹) |

Q. How can researchers validate the identity and purity of this compound in experimental samples?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Look for characteristic triplet signals for the ketone group (δ 2.4 ppm).

- GC-MS : Confirm molecular ion peak at m/z 268.3 and fragmentation patterns.

- Melting Point : Compare with literature values (e.g., 45–47°C for pure samples).

Cross-validate with high-performance liquid chromatography (HPLC) for purity >95% .

Q. What role does this compound play in biochemical pathways, based on existing literature?

- Methodological Answer : Studies suggest its involvement in insect pheromone systems and lipid metabolism. For example, in Drosophila, it modulates courtship behavior. Researchers should use bioassays (e.g., electrophysiological recordings) and gene knockout models to explore mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize experimental parameters to enhance reproducibility in this compound synthesis?

- Methodological Answer : Employ design of experiments (DoE) frameworks to test variables like catalyst concentration, solvent ratios, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Document deviations rigorously to align with reproducibility guidelines in Beilstein Journal of Organic Chemistry .

Q. What strategies resolve contradictions in spectral data for this compound across studies?

- Methodological Answer : Discrepancies in NMR or IR peaks may arise from solvent effects or impurities. Solutions include:

Q. How should researchers design in vivo studies to assess this compound toxicity while ensuring ethical compliance?

- Methodological Answer : Follow FINER criteria (Feasible, Novel, Ethical, Relevant):

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data of this compound?

Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) elucidate the metabolic impact of this compound?

Q. What systematic review protocols mitigate bias when synthesizing conflicting findings on this compound’s bioactivity?

- Methodological Answer : Follow PRISMA guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥n=3 replicates).

- Use tools like ROBIS to assess risk of bias.

- Perform meta-analysis with random-effects models to account for heterogeneity .

Methodological Considerations Table

| Research Stage | Tools/Techniques | Key References |

|---|---|---|

| Synthesis | GC-MS, RSM, DoE | |

| Characterization | ¹H NMR, FT-IR, HPLC | |

| Data Analysis | ANOVA, Nonlinear regression | |

| Ethical Compliance | FINER criteria, OECD guidelines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。